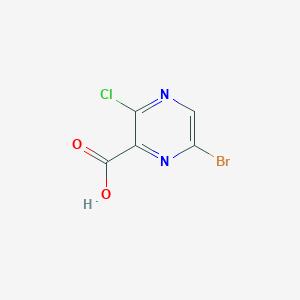

6-Bromo-3-chloropyrazine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Bromo-3-chloropyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C5H2BrClN2O2 . It has a molecular weight of 237.44 . The IUPAC name for this compound is 3-bromo-6-chloro-2-pyrazinecarboxylic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H2BrClN2O2/c6-4-3(5(10)11)9-2(7)1-8-4/h1H,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in an inert atmosphere at 2-8°C . Its density is 2.0±0.1 g/cm3, and it has a boiling point of 342.5±42.0 °C at 760 mmHg .Scientific Research Applications

Synthesis and Biological Evaluation

Research on pyrazinecarboxamides has involved the synthesis of various compounds using substituted pyrazine-2-carboxylic acids. These compounds, including derivatives of 6-bromo-3-chloropyrazine-2-carboxylic acid, have been evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. Notably, certain derivatives have shown significant activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, a fungal strain, as well as inhibitory effects on oxygen evolution in spinach chloroplasts (Doležal et al., 2006).

Suzuki Coupling Approach

A study focused on the Suzuki coupling of 2-amino-3-benzoyl-5-bromopyrazine, prepared from 2-chloropyrazine, explored this process as a route to synthesize the pyrazine ring system found in the luminescent chromophore coelenterazine (Jones, Keenan, & Hibbert, 1996).

Preparation of Substituted Pyrazoles

A general strategy for preparing substituted 3-bromo- and 3-chloropyrazoles was developed. This method, involving condensation, halogenation, and oxidation steps, allows for the creation of a variety of 3-halopyrazoles with good yields and regiocontrol (Fox, Schmidt, & Eastgate, 2018).

Safety and Hazards

The compound has several hazard statements: H302-H315-H319-H332-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name |

6-bromo-3-chloropyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUMWISGBXTKEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2477722.png)

![(E)-Ethyl 3-(1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate](/img/structure/B2477731.png)

![N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2477736.png)

![4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2477739.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-ethylphenyl)butanamide](/img/structure/B2477741.png)

![5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2477743.png)

![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2477744.png)